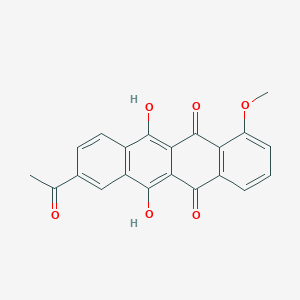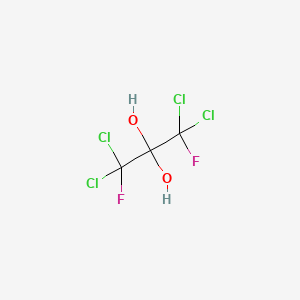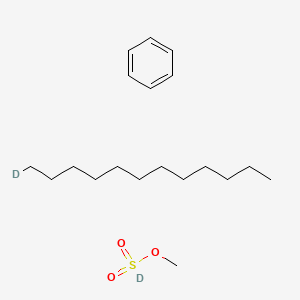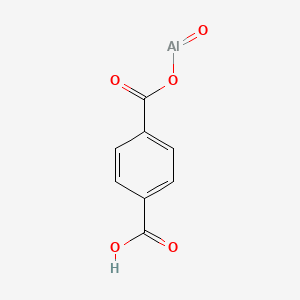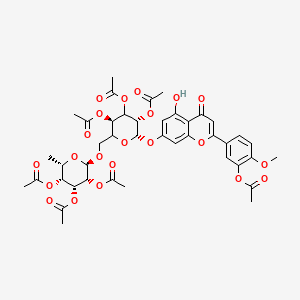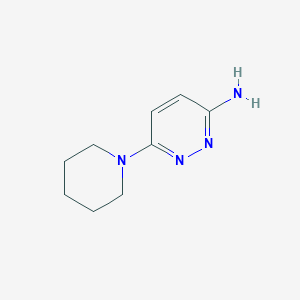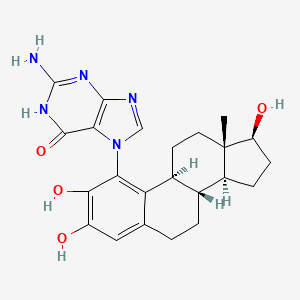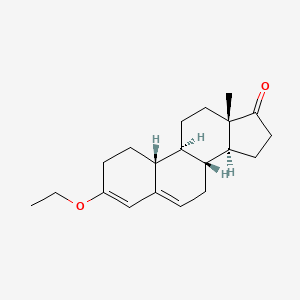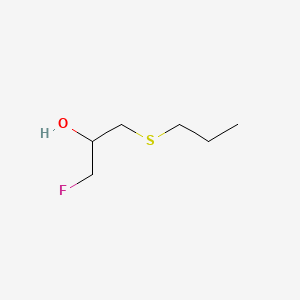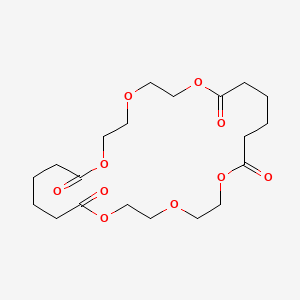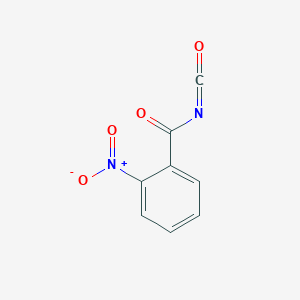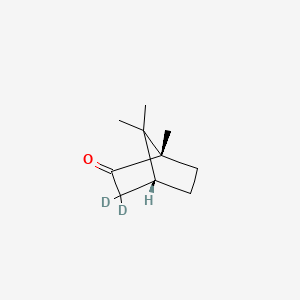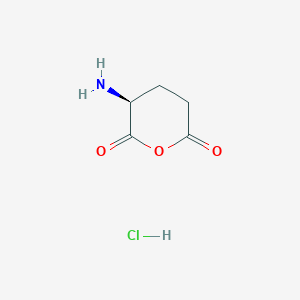
Testosterone, 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Testosterone, 2-furoate: is a synthetic derivative of testosterone, an androgen and anabolic steroid. It is also known as testosterone furanate. This compound is an ester of testosterone, where the testosterone molecule is chemically bonded to a furoate group. This compound was developed to enhance the pharmacokinetic properties of testosterone, such as its half-life and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of testosterone, 2-furoate involves the esterification of testosterone with furoic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Testosterone, 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The furoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Testosterone, 2-furoate is used as a model compound in studies involving esterification and steroid chemistry. It helps in understanding the reactivity and stability of esterified steroids .
Biology: In biological research, this compound is used to study the effects of esterified steroids on cellular processes and hormone regulation. It serves as a tool to investigate the metabolism and action of testosterone derivatives .
Industry: In the pharmaceutical industry, this compound is explored for its potential use in developing long-acting testosterone formulations. Its improved pharmacokinetic properties make it a candidate for sustained-release drug delivery systems .
Wirkmechanismus
Testosterone, 2-furoate exerts its effects by binding to androgen receptors in target tissues Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to translocate to the cell nucleusThese genes are involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Testosterone Enanthate: Another esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Similar to testosterone enanthate but with a slightly different ester group.
Testosterone Propionate: A shorter-acting ester of testosterone.
Uniqueness: Testosterone, 2-furoate is unique due to its furoate ester group, which imparts distinct pharmacokinetic properties. Compared to other testosterone esters, it may offer a different balance of half-life and bioavailability, making it a potential candidate for specific therapeutic applications .
Eigenschaften
CAS-Nummer |
60895-85-4 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C24H30O4/c1-23-11-9-16(25)14-15(23)5-6-17-18-7-8-21(24(18,2)12-10-19(17)23)28-22(26)20-4-3-13-27-20/h3-4,13-14,17-19,21H,5-12H2,1-2H3/t17-,18-,19-,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
GGOXAZFFJDKPQA-QRPBXLKNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CO4)CCC5=CC(=O)CC[C@]35C |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CO4)CCC5=CC(=O)CCC35C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


